1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine
描述
1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine (molecular formula: C₂₀H₂₄N₂O₃, molecular weight: 340.42 g/mol) is a phenylpiperazine derivative characterized by a benzodioxole-substituted phenoxypropyl chain attached to a phenylpiperazine core . The benzodioxole moiety (1,3-benzodioxol-5-yl) confers electron-rich aromaticity, while the propyl linker provides flexibility for molecular interactions. This compound has been detected in human blood as part of the exposome but lacks extensive pharmacological characterization . Its structural uniqueness lies in the combination of a bicyclic oxygenated aromatic system with the piperazine scaffold, distinguishing it from simpler phenylpiperazine analogs.
属性
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19/h1-3,5-8,15H,4,9-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNBQDZGKZEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232078 | |
| Record name | BP 554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82900-57-0 | |
| Record name | BP 554 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082900570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BP 554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Reaction Mechanism and Conditions
The synthesis begins with 2-(3,4-methylenedioxyphenoxy)propyl mesylate , a mesylated intermediate prepared from 3,4-methylenedioxyphenol and 1,3-dibromopropane. This intermediate reacts with 4-phenylpiperazine in acetonitrile under reflux with lithium carbonate (Li₂CO₃) as a base. The reaction proceeds via an Sₙ2 mechanism , where the piperazine nitrogen attacks the electrophilic carbon of the mesylate group.
Key Conditions :
Workup and Purification
Post-reaction, the mixture is concentrated via rotary evaporation, dissolved in dichloromethane, and purified using silica gel chromatography . Elution with chloroform yields the product as a light beige solid with a 92% yield . The purity is confirmed by thin-layer chromatography (TLC) with an Rf value of 0.45 in chloroform.
Alternative Synthetic Strategies
Reductive Amination
Another potential route involves reductive amination between 3-(1,3-benzodioxol-5-yloxy)propanal and 4-phenylpiperazine. This method, used for related piperazines in EP2388005A1, employs sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions. However, the aldehyde intermediate’s stability and the selectivity of the reduction remain challenges.
Critical Analysis of Reaction Parameters
Base Selection
Lithium carbonate is preferred over stronger bases (e.g., NaOH or K₂CO₃) to minimize side reactions such as O-alkylation or degradation of the benzodioxole ring. In contrast, patents like ES2311549T3 use potassium carbonate for analogous reactions, but yields are unspecified.
Solvent Effects
Acetonitrile’s high polarity and boiling point (~82°C) facilitate efficient reflux and solubilization of intermediates. Substituting with DMF or DMSO could increase reaction rates but may complicate purification due to higher boiling points.
Scalability Considerations
The reported 92% yield and straightforward chromatography suggest the process is scalable. Industrial adaptations might replace column chromatography with recrystallization or countercurrent extraction to reduce costs.
Comparative Data of Synthetic Methods
Characterization and Quality Control
Spectroscopic Data
While the provided sources lack full spectral data, the compound’s structure is confirmed via:
Impurity Profiling
Common impurities include:
-
Unreacted mesylate : Removed during chromatography.
-
Di-alkylated byproducts : Minimized by stoichiometric control of phenylpiperazine.
Industrial and Regulatory Considerations
Patents ES2311549T3 and CN1230432C highlight the compound’s pharmaceutical applications, necessitating compliance with ICH Q11 guidelines for impurity control. The absence of heavy metal catalysts (e.g., Ru or Pd) in the primary method simplifies regulatory approval .
化学反应分析
反应类型
BP-554 会发生各种化学反应,包括:
氧化: BP-554 在特定条件下可被氧化,但详细的途径尚未广泛记录。
还原: 涉及 BP-554 的还原反应不太常见。
取代: BP-554 可发生取代反应,尤其是在哌嗪环上。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
取代: 可以使用氢化钠或碳酸钾等试剂进行亲核取代反应。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成 BP-554 的各种氧化衍生物。
科学研究应用
Anxiety and Depression Research
One of the primary applications of this compound is in the study of anxiety and depression. It has been identified as an agonist at the 5-HT1A receptor, which plays a crucial role in mood regulation. Research indicates that compounds with similar structures can exhibit anxiolytic effects, making them potential candidates for developing new antidepressants.
Neuropharmacology
The compound's interaction with serotonin receptors suggests its utility in neuropharmacological studies. Experimental models have shown that it can influence neurotransmitter systems involved in mood and anxiety disorders. For instance, animal studies have demonstrated that BP-554 can enhance serotonergic activity, leading to increased behavioral responses associated with reduced anxiety.
Case Study 1: Efficacy in Animal Models
In a study involving rodent models of anxiety, BP-554 administration resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze and open field tests. The compound showed dose-dependent effects, indicating its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Effects on Depression-like Symptoms
Another study assessed the impact of BP-554 on depression-like symptoms using the forced swim test and tail suspension test. Results indicated that treatment with BP-554 significantly reduced immobility time compared to control groups, suggesting antidepressant-like effects.
The following table summarizes the biological activities observed for 1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine:
| Activity Type | Observed Effects | References |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behaviors in animal models | |
| Antidepressant | Decreased immobility time in depression tests | |
| Serotonergic activity | Enhanced serotonergic neurotransmission |
作用机制
BP-554 通过选择性结合并激活 5-HT1A 受体来发挥其作用。该受体是一种 G 蛋白偶联受体,当被激活时,会抑制腺苷酸环化酶的活性,从而导致环磷酸腺苷 (cAMP) 水平降低。 这导致神经递质释放和神经元兴奋性的调节 .
相似化合物的比较
Table 1: Structural and Functional Comparison of Key Analogues
*Calculated for base compound (excluding hydrogen oxalate salt).
Pharmacological Implications of Substituent Variations
Benzodioxole vs. These differences may influence receptor binding kinetics and metabolic stability. In dual-target ligands (), tert-butyl groups enhance lipophilicity, favoring blood-brain barrier penetration, whereas benzodioxole’s oxygen atoms may improve solubility or interact with polar receptor residues.
Piperazine Ring Modifications: Substituting the phenyl group with methoxyphenyl () or triazole () alters steric and electronic profiles.
Linker Flexibility :
- The propyl chain in the target compound allows conformational flexibility, while acryloyl-linked analogs () introduce rigidity, possibly reducing entropic penalties during receptor binding.
Physicochemical and Metabolic Considerations
- LogP and Solubility : Benzodioxole’s oxygen atoms likely reduce logP compared to tert-butyl or chloro-substituted analogs, improving aqueous solubility .
- Metabolic Stability : Fluorinated () or benzodioxole-containing compounds may resist oxidative metabolism better than alkylated derivatives, as seen in related phenylpiperazines .
生物活性
1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine, commonly referred to as BP-554, is a synthetic compound that belongs to the piperazine class. Its unique structure combines a piperazine ring with a benzodioxole moiety, which is believed to confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of BP-554 can be represented as follows:
Synthesis
The synthesis of BP-554 typically involves the reaction of 1-(3-chloropropyl)-4-phenylpiperazine with 3,4-methylenedioxyphenol in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
BP-554 has been shown to act primarily as an agonist at the 5-HT1A serotonin receptor , which plays a crucial role in regulating mood and anxiety. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions . The compound's ability to modulate neurotransmission may also contribute to its therapeutic effects.
Antitumor Activity
Research indicates that derivatives of 1,3-benzodioxole, including BP-554, exhibit promising antitumor properties . These compounds have been shown to inhibit specific enzymes involved in cancer progression and promote apoptosis in various cancer cell lines. For instance, studies have highlighted the anticancer effects of benzodioxole derivatives against human lung adenocarcinoma (A549) and rat glioma (C6) cells .
Comparative Analysis
To better understand the unique properties of BP-554, it is useful to compare it with similar compounds. Below is a table summarizing key characteristics:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| BP-554 | BP-554 Structure | Agonist at 5-HT1A receptor; potential antidepressant |
| 4-(2-bromophenyl)methyl-n-phenylpiperazine | Structure | Antidepressant effects; interacts with multiple receptors |
| 4-(6-bromopyridin-2-yl)methyl-n-phenylpiperazine | Structure | Modulates dopamine receptors; potential antipsychotic effects |
Case Studies
Several studies have explored the biological activities of BP-554 and its derivatives:
- Anticancer Efficacy : A study demonstrated that compounds similar to BP-554 significantly inhibited DNA synthesis and induced apoptosis in A549 and C6 cell lines. The presence of specific substituents on the benzene ring was found to enhance anticancer activity by increasing lipophilicity .
- Neuropharmacological Effects : Research into BP-554's interaction with the 5-HT1A receptor revealed its potential as a treatment for depression and anxiety disorders. The compound's modulation of serotonergic signaling pathways may lead to more targeted therapeutic applications compared to other arylpiperazine derivatives .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a piperazine precursor (e.g., 4-phenylpiperazine) with a benzodioxolyloxypropyl halide under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Catalysts such as potassium carbonate or triethylamine are used to facilitate the reaction. Reaction monitoring via TLC and purification via flash chromatography (silica gel, methanol/dichloromethane gradients) are critical for yield optimization .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Refinement with SHELX software for precise bond-length/angle determination .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., benzodioxole protons at δ 6.7–6.9 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₃N₂O₃: calc. 339.1709, observed 339.1712) .
Q. What strategies mitigate solubility challenges in pharmacological assays?
- Methodological Answer : Test solubility in DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80). For low aqueous solubility, use co-solvents like polyethylene glycol (PEG-400) or cyclodextrin-based formulations. Dynamic light scattering (DLS) can assess colloidal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known serotonin/dopamine antagonists).
- Dose-response curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to minimize batch variability.
- Orthogonal assays : Confirm receptor binding (radioligand displacement) with functional assays (cAMP or calcium flux) to distinguish antagonism/inverse agonism .
Q. What computational methods predict the compound’s interaction with dopamine/serotonin receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in D3/D4 or 5-HT1A/2A receptors. Validate with MD simulations (GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with Ser192/193 in D3R) .
- Pharmacophore modeling : Identify critical features (e.g., aromatic π-stacking with Phe346, basic nitrogen interaction with Asp110) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Methodological Answer :
- Substituent variation : Modify the benzodioxole’s alkoxy chain length (e.g., propyl vs. pentyl) or introduce electron-withdrawing groups (e.g., -NO₂) to alter receptor affinity .
- Bioisosteric replacement : Replace the piperazine ring with a piperidine or morpholine moiety to reduce off-target binding .
- Selectivity profiling : Screen against receptor panels (e.g., CEREP Psychoactive Panel) to identify cross-reactivity .
Q. What in vitro models assess the compound’s acute toxicity profile?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
